N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Pyrimidine Derivative Synthesis: The dimethylaminopyrimidine moiety is synthesized separately, often starting from a pyrimidine precursor which undergoes alkylation with dimethylamine.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrimidine derivatives. This is typically achieved through a nucleophilic substitution reaction where the pyrimidine derivative is reacted with the thiadiazole carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases, including bacterial and viral infections.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide
Uniqueness
Compared to similar compounds, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the combination of a dimethylaminopyrimidine moiety with a thiadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-10(19-16-15-7)11(18)13-6-8-12-5-4-9(14-8)17(2)3/h4-5H,6H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLBNUJAOHYXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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